molecular formula C19H18F3N3S B2831562 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile CAS No. 497248-69-8

6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No.: B2831562
CAS No.: 497248-69-8
M. Wt: 377.43
InChI Key: OOMBYDNWGVMELR-UHFFFAOYSA-N
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Description

6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound consists of a thieno[2,3-b]pyridine core, which is fused with an adamantyl group, an amino group, and a trifluoromethyl group. These functional groups contribute to its distinctive chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of substituted 2-thioxopyridine-3-carbonitrile intermediates. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base can lead to the formation of thieno[2,3-b]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The presence of functional groups such as the amino and trifluoromethyl groups allows for substitution reactions, where these groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thieno[2,3-b]pyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]pyridine derivatives, such as:

Uniqueness

6-(adamantan-1-yl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile is unique due to the presence of the adamantyl group, which imparts additional steric hindrance and stability to the molecule. The trifluoromethyl group further enhances its chemical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

6-(1-adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3S/c20-19(21,22)12-4-14(25-17-15(12)16(24)13(8-23)26-17)18-5-9-1-10(6-18)3-11(2-9)7-18/h4,9-11H,1-3,5-7,24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMBYDNWGVMELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NC5=C(C(=C4)C(F)(F)F)C(=C(S5)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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